molecular formula C11H21ClFN3 B12214960 1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride

1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride

Cat. No.: B12214960
M. Wt: 249.75 g/mol
InChI Key: KJRMQQHZAGEYQF-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide.

    N-alkylation: The final step is the alkylation of the pyrazole nitrogen with 3-methylbutyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction can involve binding to the active site or allosteric sites, leading to changes in the enzyme’s or receptor’s function.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluoroethyl)-3-methylpyrazol-4-amine: Lacks the N-(3-methylbutyl) group.

    1-(2-fluoroethyl)-3-methyl-N-butylpyrazol-4-amine: Has a butyl group instead of a 3-methylbutyl group.

Uniqueness

1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride is unique due to the presence of both the fluoroethyl and 3-methylbutyl groups, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C11H21ClFN3

Molecular Weight

249.75 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H20FN3.ClH/c1-9(2)4-6-13-11-8-15(7-5-12)14-10(11)3;/h8-9,13H,4-7H2,1-3H3;1H

InChI Key

KJRMQQHZAGEYQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCCC(C)C)CCF.Cl

Origin of Product

United States

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